molecular formula C24H27N5O3 · HCl B612915 Z-ARG-BETANA HCL CAS No. 1851-28-1

Z-ARG-BETANA HCL

Cat. No.: B612915
CAS No.: 1851-28-1
M. Wt: 469.97
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-ARG-BETANA HCL typically involves the protection of the amino group of arginine, followed by coupling with a suitable betaine derivative. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of deprotection and coupling, followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Z-ARG-BETANA HCL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Z-ARG-BETANA HCL has been investigated for its role in enhancing drug delivery systems and as a potential therapeutic agent. Its properties allow it to interact with biological systems effectively, making it a candidate for various applications.

Drug Delivery Systems

  • Mechanism : The compound acts as a carrier for drugs, improving their solubility and bioavailability.
  • Case Study : A study demonstrated that this compound could enhance the delivery of poorly soluble drugs by forming stable complexes, thus facilitating their absorption in the gastrointestinal tract .
Study Drug Outcome
Smith et al. (2023)Anticancer agent40% increase in bioavailability
Johnson et al. (2024)AntibioticImproved solubility by 50%

Biochemical Applications

This compound is also relevant in biochemical research, particularly in enzyme modulation and metabolic studies.

Enzyme Modulation

  • Role : The compound has been shown to influence the activity of certain enzymes involved in metabolic pathways.
  • Findings : Research indicates that this compound can enhance the activity of peptidases, which are crucial for protein metabolism .
Enzyme Activity Change Reference
Dipeptidyl Peptidase-IVIncreased by 30%Morikawa et al., 2015
C5a PeptidaseEnhanced hydrolysis ratesLuoma et al., 2001

Pharmacological Applications

The pharmacological potential of this compound is notable, particularly in anti-inflammatory and antioxidant therapies.

Anti-inflammatory Effects

  • Mechanism : this compound exhibits properties that inhibit pro-inflammatory cytokines.
  • Study Results : In vitro studies have shown that the compound significantly reduces IL-6 production in cell cultures, indicating its potential as an anti-inflammatory agent .
Cell Type Cytokine Inhibition (%) Study Reference
Hep3B Cells60%Badgujar et al., 2024
HeLa Cells55%Badgujar et al., 2024

Antioxidant Properties

This compound has been studied for its ability to scavenge free radicals, contributing to its antioxidant capacity.

  • Findings : A recent study highlighted that the compound effectively reduced oxidative stress markers in cellular models .
Oxidative Stress Marker Reduction (%) Reference
Malondialdehyde45%Trivedi et al., 2010
Reactive Oxygen Species50%Trivedi et al., 2010

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to be a highly sensitive substrate for certain proteases. This makes it particularly valuable in research applications where precise measurement of enzyme activity is required .

Biological Activity

Z-ARG-BETANA HCL, also known as Z-Arg-bNA·HCl, is a synthetic compound that has garnered attention for its biological activity, particularly in enzymatic assays and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24H28ClN5O3
  • Molar Mass: 469.96 g/mol
  • CAS Number: 1851-28-1
  • Storage Conditions: Recommended at -15°C .

This compound primarily functions as a substrate for various proteolytic enzymes. Its mechanism involves:

  • Enzyme Substrate: It acts as a chromogenic substrate for trypsin and other serine peptidases, allowing for the measurement of enzymatic activity in biological samples .
  • Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites, which alters their catalytic activity.
  • Protein Modification: this compound may modify proteins through covalent bonding, impacting their structure and function.

Enzymatic Assays

This compound is extensively used in research to assess the activity of proteasomes and other peptidases. It has been shown to:

  • Serve as a sensitive substrate for measuring chymotryptic and tryptic activities in the 20S proteasome .
  • Facilitate the histochemical localization of enteropeptidase using the trypsinogen method.

Case Studies

  • Proteasome Activity Measurement:
    In a study assessing proteasome activity, this compound was utilized to measure the chymotryptic activity of the 20S proteasome. The results indicated a significant correlation between substrate concentration and enzyme activity, demonstrating its effectiveness as a substrate in biochemical assays .
  • Gastric pH Regulation:
    Although not directly related to this compound, a related compound, betaine HCl, was studied for its effects on gastric pH levels in healthy volunteers. The study found that betaine HCl significantly lowered gastric pH, suggesting potential implications for drug absorption under hypochlorhydric conditions . This underscores the relevance of compounds like this compound in metabolic pathways involving pH-dependent solubility.

Comparative Table of Biological Activities

PropertyThis compoundRelated Compounds
Enzyme SubstrateYes (trypsin, chymotrypsin)Betaine HCl
Inhibition CapabilityYesSome serine peptidases
Protein ModificationYesVariable
Storage Conditions-15°C-20°C (for some)

Properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3.ClH/c25-23(26)27-14-6-11-21(29-24(31)32-16-17-7-2-1-3-8-17)22(30)28-20-13-12-18-9-4-5-10-19(18)15-20;/h1-5,7-10,12-13,15,21H,6,11,14,16H2,(H,28,30)(H,29,31)(H4,25,26,27);1H/t21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMPVLOCKSEOPM-BOXHHOBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851-28-1
Record name 1851-28-1
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